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Compound of Interest

Compound Name: MMV006833

Cat. No.: B15561811

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and biological activity of the antimalarial compound MMV006833.
It is intended to serve as a resource for researchers and professionals involved in the discovery
and development of novel anti-infective agents. This document details the compound's
mechanism of action, summarizes its key chemical and biological data, and provides detailed
protocols for relevant experimental assays.

Chemical Structure and Physicochemical Properties

MMV006833, also referred to as M-833, is an aryl amino acetamide that has been identified as
a potent inhibitor of Plasmodium falciparum, the deadliest species of malaria parasite.[1][2] Its
chemical identity and known physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of MMV006833
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Identifier Value

2-(cyclohexylamino)-N-[2-chloro-4-methyl-5-

IUPAC Name o ]
(pyrrolidine-1-sulfonyl)phenyllacetamide
Molecular Formula C19H28CIN303S
CIC1=C(S(N2CCCC2)
SMILES
(=0)=0)C=C(OCC(NC3CCCCC3)=0)C(C)=C1
CAS Number 701253-55-6

ble 2: Physicochemical ies of 10683

Property Value Source
Molecular Weight 414.95 g/mol MedChemExpress
LogP (Predicted) <5 MDPI

Cytotoxicity (CCso in Huh-7
> 100 uM MedChemExpress

cells)

Biological Activity and Mechanism of Action

MMV006833 exhibits potent activity against the blood stages of Plasmodium falciparum,
specifically by inhibiting the development of the parasite at the ring stage.[1][2] Recent studies
have identified the parasite's StAR-related lipid transfer protein 1 (PfSTARTL1) as the direct
molecular target of MMV006833.[1][2][3]

PISTARTL is believed to play a crucial role in the transfer of phospholipids from the host red
blood cell or the parasite's own membranes to the nascent parasitophorous vacuole membrane
(PVM).[3] This membrane expansion is essential for the parasite's growth and differentiation
from the initially invasive merozoite form into the larger, amoeboid ring stage.

By binding to and inhibiting PfSTART1, MMV006833 disrupts this vital lipid trafficking process.
This leads to a failure in the proper formation and expansion of the PVM, ultimately arresting
the parasite's development and leading to its death.[1][2][4] The inhibitory effect of MMV006833
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IS potent, with a half-maximal effective concentration (ECso) against the P. falciparum 3D7
strain as detailed in the table below.

Table 3: In Vitro Antiol lial Activity of MMV00GS3:

Parameter Value Cell Line Source

0.23 uM (95% CI: ]
ECso P. falciparum 3D7 ResearchGate
0.19-0.27 uM)

Proposed Mechanism of Action Pathway

The following diagram illustrates the proposed mechanism of action for MMV006833, from
target engagement to the ultimate biological outcome.
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Mechanism of MMV006833 Action

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the
characterization of MMV006833's antiplasmodial activity.

Plasmodium falciparum Asexual Blood Stage Culture

P. falciparum parasites (e.g., 3D7 strain) are cultured in vitro using human O+ erythrocytes at a
2-5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES,
24 mM NaHCOs, and 50 pg/mL hypoxanthine. Cultures are maintained at 37°C in a sealed
chamber with a gas mixture of 5% COz, 5% Oz, and 90% N:. Parasite growth and morphology
are monitored daily by microscopic examination of Giemsa-stained thin blood smears.

In Vitro Growth Inhibition Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (ICso) of the test compound.

Parasite Synchronization: Parasite cultures are synchronized to the ring stage using 5% D-
sorbitol treatment. This ensures a homogenous starting population for the assay.

e Compound Preparation: MMV006833 is serially diluted in complete culture medium in a 96-
well microtiter plate to achieve a range of final concentrations. A vehicle control (e.g., DMSO)
is also included.

o Assay Setup: Synchronized ring-stage parasites are diluted to a parasitemia of
approximately 0.5-1% and a hematocrit of 2%. This parasite suspension is then added to the
wells of the 96-well plate containing the diluted compound.

e Incubation: The plate is incubated for 72 hours under standard culture conditions to allow for
parasite replication.

e Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained
using a SYBR Green | lysis buffer.

o Data Acquisition: The fluorescence intensity in each well is measured using a fluorescence
plate reader with excitation and emission wavelengths appropriate for SYBR Green |I.
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» Data Analysis: The fluorescence readings are normalized to the vehicle control, and the ICso
value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate
software (e.g., GraphPad Prism).

Nanoluciferase (Nluc)-based Invasion Assay

This assay is used to specifically assess the effect of compounds on merozoite invasion of red
blood cells.

o Parasite Line: A P. falciparum line expressing a secreted Nanoluciferase reporter (e.g., Hypl-
Nluc 3D7) is used.

e Schizont Purification: Late-stage schizonts are purified from the culture using a density
gradient (e.g., Percoll).

o Compound Treatment: Purified schizonts are treated with the test compound (e.g.,
MMVO006833) or a vehicle control for a defined period.

e |nvasion: The treated schizonts are mixed with fresh, uninfected red blood cells and
incubated to allow for merozoite egress and invasion.

o Removal of Uninvaded Merozoites: After the invasion period, the culture is treated with a
selective agent (e.g., sorbitol) to lyse any remaining schizonts and uninvaded merozoites,
leaving only the newly formed ring-stage parasites.

¢ Lysis and Luminescence Measurement: The remaining ring-stage parasites are lysed, and
the Nanoluciferase substrate is added. The resulting luminescence is measured using a
luminometer.

» Data Analysis: The luminescence signal, which is proportional to the number of successfully
invaded parasites, is normalized to the vehicle control to determine the percentage of
invasion inhibition.

Experimental Workflow for Target Validation

The following diagram outlines a typical experimental workflow for validating the target and
mechanism of action of a compound like MMV006833.
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Conclusion

MMV006833 represents a promising new class of antimalarial compounds with a novel
mechanism of action targeting the essential lipid transfer protein PISTARTL. Its potent activity
against the ring stage of P. falciparum and its distinct mode of action make it a valuable lead
compound for further drug development efforts aimed at combating the global threat of malaria.
The experimental protocols and workflows detailed in this guide provide a framework for the
continued investigation and characterization of MMV006833 and its analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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